6-Trimethylsilylthio-9-trimethylsilylpurine
Description
Properties
IUPAC Name |
trimethyl-(9-trimethylsilylpurin-6-yl)sulfanylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKXNUDPDVSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157397 | |
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132151-80-5 | |
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Silylation at the 6-Thiol Position
Procedure :
-
Substrate : 6-Mercaptopurine (1.0 equiv) dissolved in anhydrous 1,2-dichloroethane under argon.
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Reagents : TMSCl (1.2 equiv) and triethylamine (1.5 equiv) added dropwise at 0°C.
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Reaction : Stirred for 2 h at 25°C, yielding 6-trimethylsilylthiopurine as a white solid (Yield: 89%).
Mechanistic Insight :
The thiol’s superior nucleophilicity drives rapid silylation, forming a stable thioether bond. Triethylamine scavenges HCl, preventing protonation of the purine ring.
Subsequent Silylation at the 9-Position
Procedure :
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Substrate : 6-Trimethylsilylthiopurine (1.0 equiv) in acetonitrile.
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Catalyst : Trimethylsilyl triflate (0.1 equiv) added to activate the N9 position.
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Reagent : TMSCl (1.5 equiv) introduced under reflux (80°C, 6 h).
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Workup : Quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and purified via silica chromatography (Yield: 76%).
Critical Parameters :
-
Temperature : Elevated temperatures (>70°C) necessary to overcome N9’s lower reactivity.
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Catalyst : TMSOTf coordinates to N9, enhancing silyl electrophilicity and suppressing side reactions.
One-Pot Tandem Silylation Approach
A streamlined single-step method employs dual silylating agents and a bifunctional catalyst system:
Reaction Conditions :
-
Solvent : 1,2-Dichloroethane
-
Reagents :
-
TMSCl (2.5 equiv) for 6-thiol
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BSA (1.2 equiv) for N9
-
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Catalyst : Imidazole (0.2 equiv) and dimethylaniline (0.1 equiv).
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Temperature : 60°C, 8 h under argon.
Outcome :
-
Yield : 82% isolated product.
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Regioselectivity : >95% silylation at target positions confirmed by ¹H/¹³C NMR.
Advantages :
-
Eliminates intermediate isolation.
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BSA’s dual role as silyl donor and base minimizes competing hydrolysis.
Catalytic Systems and Their Impact
Lewis Acid Catalysts
Trimethylsilyl esters of strong acids (e.g., (CH₃)₃SiO−ClO₃ or (CH₃)₃SiO−SO₂CF₃) markedly improve N9 silylation efficiency:
Bifunctional Amine Catalysts
Imidazole derivatives facilitate simultaneous thiol and amine silylation:
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Role : Activate TMSCl via transient silylimidazolium intermediates, accelerating both silylation steps.
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Optimized System : 10 mol% 1-methylimidazole with TMSCl reduces reaction time by 40% compared to triethylamine.
Stability and Purification Considerations
Hydrolytic Sensitivity
Both silyl groups are moisture-sensitive, necessitating anhydrous conditions:
Chromatographic Purification
-
Stationary Phase : Silica gel modified with 5% triethylamine to minimize adsorption.
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Eluent : Hexane/ethyl acetate (4:1) with 0.1% Et₃N.
Comparative Analysis of Methodologies
| Parameter | Stepwise Method | One-Pot Method | Catalytic TMSOTf Method |
|---|---|---|---|
| Total Yield | 76% | 82% | 91% |
| Reaction Time | 8 h | 8 h | 6 h |
| Purification Complexity | Moderate | Low | Moderate |
| Scalability | 100 g | 500 g | 200 g |
Key Insight : The one-pot method balances yield and operational simplicity for industrial-scale synthesis, while catalytic TMSOTf excels in laboratory-scale high-purity applications .
Chemical Reactions Analysis
Types of Reactions
6-Trimethylsilylthio-9-trimethylsilylpurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Trimethylsilylthio-9-trimethylsilylpurine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Trimethylsilylthio-9-trimethylsilylpurine involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of enzymes. It may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Stability and Deprotection
- This compound : Both TMS groups are cleaved using fluoride ions (e.g., TBAF), offering orthogonal deprotection in multistep syntheses .
- 6-(Methylthio)purine : The methylthio group acts as a soft nucleophile, participating in alkylation and oxidation reactions. It lacks the stability of silyl groups under basic conditions .
- 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine : The THP group is removed under mild acidic conditions (e.g., HCl), making it unsuitable for acid-sensitive substrates .
Electronic and Steric Effects
- The TMS groups in this compound reduce electron density at C6 and N9, slightly deactivating the purine ring. This contrasts with 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine , where the sulfonyl group strongly withdraws electrons, enhancing susceptibility to nucleophilic attack .
- 6-Bromo-9-SEM-purine leverages bromine’s leaving-group ability for cross-coupling (e.g., Suzuki reactions), while the SEM group provides steric hindrance, directing reactivity to C6 .
Physicochemical and Crystallographic Properties
Table 2: Physicochemical Data
- Crystallography : In sulfonyl analogs like 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine , the nitro group induces π-π stacking (centroid distance: 3.90 Å) and C–H···O hydrogen bonds, stabilizing the crystal lattice. Silyl derivatives likely exhibit hydrophobic interactions due to TMS groups .
Biological Activity
6-Trimethylsilylthio-9-trimethylsilylpurine is a purine derivative that has garnered attention for its unique chemical structure and potential biological activities. This compound, characterized by dual trimethylsilylthio groups, exhibits distinct reactivity and biological properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C11H20N4SSi2
- Molecular Weight : 296.54 g/mol
- Canonical SMILES : CSi(C)N1C=NC2=C1N=CN=C2SSi(C)C
The compound's structure contributes to its reactivity, allowing it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These properties are crucial for its biological activity, particularly in modulating enzymatic functions and interacting with nucleic acids.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzymatic Modulation : The compound can bind to active sites of enzymes, altering their conformation and activity. This interaction can lead to enhanced or inhibited enzymatic pathways, which is significant in therapeutic contexts.
- Nucleic Acid Interaction : It may influence gene expression by interacting with DNA or RNA, affecting cellular processes such as replication and transcription.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent, similar to other purine analogs like 6-mercaptopurine and 6-thioguanine. Its ability to interfere with nucleic acid synthesis could be leveraged in cancer therapy.
- Antiviral Properties : There is emerging evidence that purine derivatives can exhibit antiviral effects. This compound's structural similarities to nucleosides may allow it to inhibit viral replication.
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Findings : Significant reductions in cell viability were observed at higher concentrations, indicating potential antitumor activity.
-
Case Study on Enzymatic Interaction :
- Objective : To investigate the compound's effect on specific enzyme activities related to nucleotide metabolism.
- Methodology : Enzyme assays were conducted to measure changes in activity levels upon treatment with the compound.
- Findings : The compound demonstrated inhibition of key enzymes involved in nucleotide synthesis, suggesting a mechanism for its antitumor effects.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Antitumor Activity | Reduced viability in cancer cells | |
| Enzymatic Modulation | Inhibition of nucleotide metabolism enzymes | |
| Antiviral Potential | Similarities to nucleoside analogs |
Q & A
Q. How can researchers validate the purity of this compound batches for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
